molecular formula C22H24N2O4 B11977520 4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide CAS No. 307953-18-0

4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide

Cat. No.: B11977520
CAS No.: 307953-18-0
M. Wt: 380.4 g/mol
InChI Key: FHQITKDTJFHFCK-XSFVSMFZSA-N
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Description

4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxy group and a phenyl group, along with a tetrahydrofuran moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the methoxy and phenyl groups. The tetrahydrofuran moiety is then attached through a series of condensation and substitution reactions. Common reagents used in these reactions include methoxybenzoyl chloride, phenylacetic acid, and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Catalysts and solvents are selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(3-oxo-1-phenylprop-1-en-2-yl)benzamide: Lacks the tetrahydrofuran moiety.

    N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide: Lacks the methoxy group.

Uniqueness

4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide is unique due to the presence of both the methoxy group and the tetrahydrofuran moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

307953-18-0

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

4-methoxy-N-[(E)-3-oxo-3-(oxolan-2-ylmethylamino)-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H24N2O4/c1-27-18-11-9-17(10-12-18)21(25)24-20(14-16-6-3-2-4-7-16)22(26)23-15-19-8-5-13-28-19/h2-4,6-7,9-12,14,19H,5,8,13,15H2,1H3,(H,23,26)(H,24,25)/b20-14+

InChI Key

FHQITKDTJFHFCK-XSFVSMFZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC3CCCO3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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